Razobazam
CAS No.: 78466-98-5
Cat. No.: VC0541097
Molecular Formula: C14H14N4O2
Molecular Weight: 270.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78466-98-5 |
|---|---|
| Molecular Formula | C14H14N4O2 |
| Molecular Weight | 270.29 g/mol |
| IUPAC Name | 3,8-dimethyl-4-phenyl-2H-pyrazolo[3,4-b][1,4]diazepine-5,7-dione |
| Standard InChI | InChI=1S/C14H14N4O2/c1-9-13-14(16-15-9)17(2)11(19)8-12(20)18(13)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,16) |
| Standard InChI Key | RHZDHINXKVZTEF-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=NN1)N(C(=O)CC(=O)N2C3=CC=CC=C3)C |
| Canonical SMILES | CC1=C2C(=NN1)N(C(=O)CC(=O)N2C3=CC=CC=C3)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Profile
Basic Identifiers
Razobazam is systematically named 3,8-dimethyl-4-phenyl-2H-pyrazolo[3,4-b] diazepine-5,7-dione, with a molecular formula of C₁₄H₁₄N₄O₂ and a molecular weight of 270.29 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) designation reflects a fused pyrazole-diazepine ring system substituted with methyl and phenyl groups.
| Property | Value | Source |
|---|---|---|
| CAS Number | 78466-98-5 | |
| Molecular Formula | C₁₄H₁₄N₄O₂ | |
| SMILES | CC1=C2C(=NN1)N(C(=O)CC(=O)N2C3=CC=CC=C3)C | |
| Boiling Point | 706.3 ± 60.0 °C (predicted) | |
| Density | 1.343 ± 0.06 g/cm³ |
Structural Relationship to Other Benzodiazepines
Razobazam belongs to the pyrazolodiazepinone subclass, sharing structural homology with zomebazam and zometapine . The critical distinction lies in its methyl substitutions at positions 3 and 8, which confer unique binding affinities to GABA_A receptors compared to classical benzodiazepines like diazepam .
Pharmacological Mechanism and Receptor Interactions
GABA_A Receptor Modulation
As a positive allosteric modulator, Razobazam enhances GABA-mediated chloride influx by binding to the α-γ subunit interface of GABA_A receptors . This action potentiates inhibitory neurotransmission, leading to downstream effects such as:
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Anxiolysis: Reduced anxiety-like behaviors in preclinical models.
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Sedation: Dose-dependent suppression of locomotor activity .
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Anticonvulsant Activity: Protection against pentylenetetrazol-induced seizures in rodents.
Cognitive Effects in Socially Deprived Rats
In a landmark study using socially deprived rats, Razobazam (1–5 mg/kg) improved active avoidance learning by 18% compared to controls . Autoradiography revealed region-specific changes in brain activity:
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22% decrease in lateral habenula optical density (implicated in aversion processing).
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25% increase in ventral tegmental area activity (associated with reward pathways) .
These findings suggest Razobazam may mitigate cognitive deficits induced by social isolation, though human trials are lacking .
Physicochemical Properties and Formulation Strategies
Solubility and Stability
Razobazam exhibits poor aqueous solubility (<1 mg/mL in water) but dissolves readily in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . For in vivo administration, researchers employ solvent systems such as:
Research Applications and Experimental Findings
Neuroimaging Correlates
2-Deoxyglucose uptake studies in rats demonstrated Razobazam-induced metabolic changes in:
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Prefrontal cortex: 13% increase in optical density (linked to executive function) .
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Hippocampus: Enhanced glucose utilization, suggesting memory consolidation effects .
Behavioral Pharmacology
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